Cas no 2228332-71-4 (2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol)

2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol
- 2228332-71-4
- EN300-1808979
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- インチ: 1S/C11H16FNO/c1-8-3-4-10(12)5-9(8)6-11(2,13)7-14/h3-5,14H,6-7,13H2,1-2H3
- InChIKey: YGPOXNOCAFMUAD-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)CC(C)(CO)N
計算された属性
- 精确分子量: 197.121592296g/mol
- 同位素质量: 197.121592296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 46.2Ų
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808979-0.25g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1808979-5.0g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1808979-0.05g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1808979-0.5g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1808979-5g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1808979-10g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1808979-1.0g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1808979-0.1g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1808979-2.5g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1808979-1g |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol |
2228332-71-4 | 1g |
$1272.0 | 2023-09-19 |
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-olに関する追加情報
Introduction to 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol (CAS No. 2228332-71-4)
2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. With the CAS number 2228332-71-4, this molecule represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates both aromatic and aliphatic moieties, making it a versatile scaffold for medicinal chemists to modify and optimize for various biological targets.
The compound’s name highlights several key features that contribute to its potential utility. The presence of an amino group at the 2-position and a fluoro-substituted methylphenyl ring at the 3-position suggests a balance of polar and hydrophobic interactions, which can be critical for membrane permeability and binding affinity. Additionally, the isobutyl alcohol side chain (propan-1-ol) at the 1-position introduces further structural complexity, which may influence its pharmacokinetic behavior. These structural elements make 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol an intriguing subject for studying its interactions with biological receptors and enzymes.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The fluoro-substituent in this molecule, specifically located at the para position of the phenyl ring, is known to modulate electronic properties and hydrogen bonding capabilities, which can significantly affect drug-receptor interactions. This feature has been widely exploited in the development of modern therapeutics, including antiviral, anticancer, and anti-inflammatory agents.
The isobutyl alcohol side chain in 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol also plays a crucial role in determining its overall physicochemical properties. This aliphatic extension can influence solubility, lipophilicity, and metabolic clearance rates, making it an important factor to consider during drug design. Researchers have observed that such side chains can enhance oral bioavailability by improving solubility while maintaining sufficient lipophilicity for efficient membrane penetration.
Current research in medicinal chemistry often involves leveraging computational methods to predict the biological activity of novel compounds before synthesizing them in the lab. Advanced molecular modeling techniques have been employed to study how 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol interacts with potential targets such as kinases, G protein-coupled receptors (GPCRs), and ion channels. Preliminary simulations suggest that the compound may exhibit inhibitory effects on certain therapeutic targets due to its ability to mimic natural substrates or interfere with key binding residues.
One notable area of investigation has been its potential role as an intermediate in synthesizing more complex pharmacophores. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, allowing chemists to explore diverse structural analogs. For instance, coupling this compound with carboxylic acid derivatives could yield amides or esters with altered biological activities. Such modifications are essential for optimizing potency, selectivity, and tolerability in drug development pipelines.
The fluoro-substituted aromatic ring has been particularly studied for its ability to enhance binding interactions through dipolemoment stabilization and halogen bonding. In fact, many FDA-approved drugs incorporate fluorine atoms to improve their pharmacological profiles. The specific arrangement of substituents in 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol may confer unique advantages when designing molecules targeting diseases with high unmet medical needs.
Recent publications have begun exploring synthetic routes to access derivatives of this compound more efficiently. Catalytic methods have been developed to introduce fluorine atoms selectively onto aromatic rings without compromising other functional groups. These advancements not only reduce production costs but also allow for greater scalability in industrial settings where large quantities of intermediates are required.
The compound’s potential applications extend beyond traditional small-molecule drugs; it may also serve as a building block for biologics or nucleic acid-based therapeutics through further chemical derivatization. For example, linking this scaffold to peptides or oligonucleotides could generate novel conjugates with enhanced stability or targeted delivery mechanisms—a growing trend in precision medicine approaches.
Evaluation of 2-amino-3-(5-fluoro-2-methylphenyl)-2-methylpropan-1-ol’s toxicity profile is another critical aspect being addressed by researchers before clinical translation occurs. In vitro assays are commonly used first-line screening tools before moving on to animal models if promising results emerge from initial studies. These assessments help ensure that any lead compounds exhibit acceptable safety margins before significant resources are invested into further development phases.
The integration of machine learning models into drug discovery workflows has accelerated interest around compounds like 2228332-71-4, enabling high-throughput virtual screening against vast databases of biological targets based on structural features alone rather than requiring extensive experimental validation upfront—a paradigm shift toward more data-driven approaches being adopted worldwide today.
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